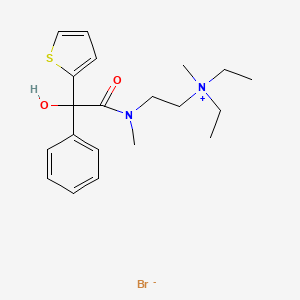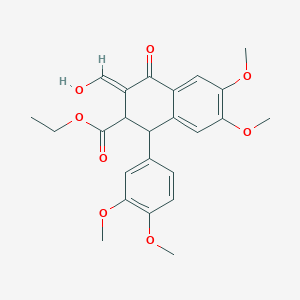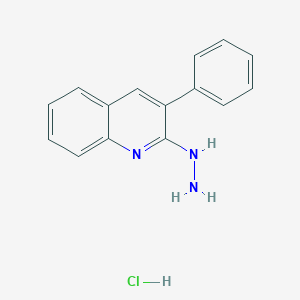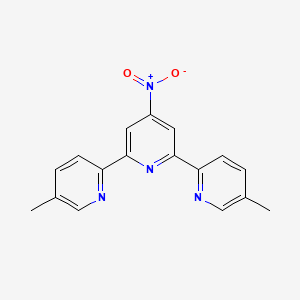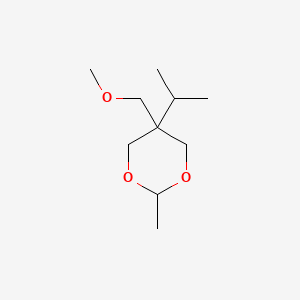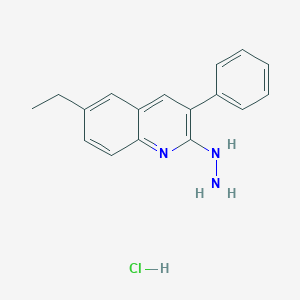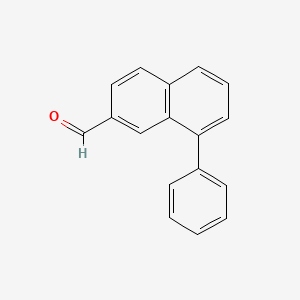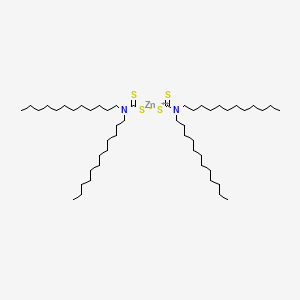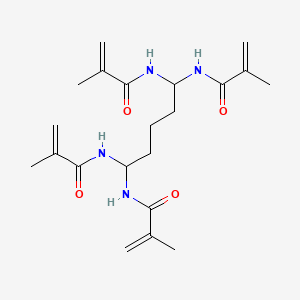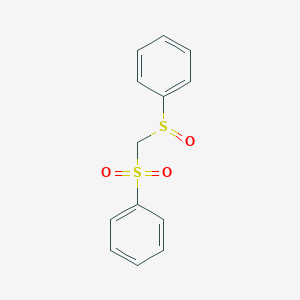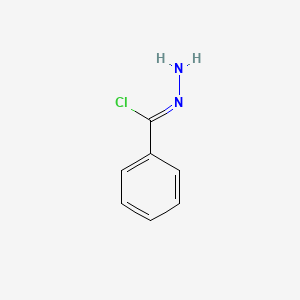
(Z)-benzenecarbohydrazonoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-benzenecarbohydrazonoyl chloride is an organic compound characterized by the presence of a benzenecarbohydrazonoyl group attached to a chloride atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-benzenecarbohydrazonoyl chloride typically involves the reaction of benzenecarbohydrazide with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
C6H5CONHNH2+SOCl2→C6H5CONHNHCl+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems can help maintain the anhydrous conditions and control the reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-benzenecarbohydrazonoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: In the presence of water, this compound can hydrolyze to form benzenecarbohydrazide and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide may be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a benzenecarbohydrazonoyl amine derivative.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-benzenecarbohydrazonoyl chloride is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for creating more complex molecules.
Biology and Medicine
In biological and medical research, derivatives of this compound are studied for their potential pharmacological properties. These derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory activities.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its ability to form stable derivatives makes it useful in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (Z)-benzenecarbohydrazonoyl chloride and its derivatives involves interactions with specific molecular targets. For instance, in biological systems, these compounds may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific derivative and its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenecarbohydrazide: A precursor to (Z)-benzenecarbohydrazonoyl chloride, it lacks the chloride group and has different reactivity.
Benzyl chloroformate: Another compound with a chloride group, but it has different functional groups and applications.
Zinc chloride: An inorganic compound with chloride ions, used in different contexts compared to this compound.
Uniqueness
This compound is unique due to its specific structure and reactivity. Its ability to undergo various chemical reactions and form stable derivatives makes it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C7H7ClN2 |
|---|---|
Poids moléculaire |
154.60 g/mol |
Nom IUPAC |
(Z)-benzenecarbohydrazonoyl chloride |
InChI |
InChI=1S/C7H7ClN2/c8-7(10-9)6-4-2-1-3-5-6/h1-5H,9H2/b10-7- |
Clé InChI |
SZJWUXOVPQVGSQ-YFHOEESVSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C(=N/N)/Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=NN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2,4-diphenyl-3-[3-(trimethylazaniumyl)propoxycarbonyl]cyclobutanecarbonyl]oxypropyl-trimethylazanium;diiodide](/img/structure/B13750716.png)
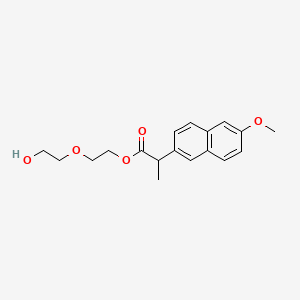
![2-Cyano-N-[(5-methylpyrazin-2-YL)methyl]acetamide](/img/structure/B13750727.png)
